molecular formula C24H22N4OS2 B2722796 4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223955-02-9

4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2722796
CAS No.: 1223955-02-9
M. Wt: 446.59
InChI Key: VZIJZHLCTDPLAY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolopyrimidinone family, characterized by a bicyclic core comprising a thiophene ring fused with a triazolopyrimidinone scaffold. The structure is further substituted at the 4-position with a 4-ethylbenzyl group and at the 1-position with a (3-methylbenzyl)thio moiety. Such substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolopyrimidinones with varied substituents) have demonstrated bioactivity in anticancer and enzyme-targeting contexts .

Properties

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(3-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS2/c1-3-17-7-9-18(10-8-17)14-27-22(29)21-20(11-12-30-21)28-23(27)25-26-24(28)31-15-19-6-4-5-16(2)13-19/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJZHLCTDPLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , identified by the CAS number 1223925-06-1 , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4OS2C_{24}H_{22}N_{4}OS_{2}, with a molecular weight of 446.6 g/mol . The structural characteristics include a thieno[2,3-e][1,2,4]triazolo moiety which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H22N4OS2
Molecular Weight446.6 g/mol
CAS Number1223925-06-1

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, triazole derivatives have been shown to inhibit critical pathways involved in cancer cell proliferation and survival.

A case study involving a series of synthesized triazole compounds demonstrated that they effectively inhibited the growth of various cancer cell lines. The activity was attributed to their ability to interfere with DNA synthesis and repair mechanisms.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications in the side chains and functional groups can significantly impact its potency and selectivity towards specific biological targets.

ModificationEffect on Activity
Ethyl group at para positionIncreased lipophilicity and cellular uptake
Methyl substitution on benzyl groupEnhanced interaction with target enzymes

Research Findings

Research has focused on synthesizing various analogs of this compound to evaluate their pharmacological profiles. Notably:

  • Compound Variants : Studies showed that modifications in the thieno and triazole rings can lead to enhanced anticancer activity.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown promising results in preclinical models.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. For instance:

  • Synthesis and Testing : A series of compounds related to this chemical structure were synthesized and tested for cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, compounds showed significant potency with IC50 values lower than that of doxorubicin in some cases .
CompoundCell LineIC50 (μM)Reference
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These findings suggest that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine could serve as promising leads for further development in anticancer therapy.

Antifungal Activity

In addition to anticancer properties, some derivatives have demonstrated antifungal activity:

  • Testing Against Fungi : Compounds were evaluated for their effectiveness against fungal pathogens like Botrytis cinerea, indicating their potential application in agricultural settings as antifungal agents .

Case Studies

  • Case Study on Cytotoxicity : A study synthesized various thieno-triazole derivatives and assessed their cytotoxicity using the MTT assay across multiple cancer cell lines. The results indicated that certain modifications led to improved selectivity and reduced cytotoxicity towards non-cancerous cells compared to conventional chemotherapeutics like doxorubicin.
  • Case Study on Antifungal Efficacy : Another investigation focused on the antifungal properties of synthesized compounds against Botrytis cinerea. The study reported significant antifungal activity with specific derivatives showing effective inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and reported bioactivities:

Compound Name Core Structure Key Substituents Bioactivity/Properties Synthesis Method (Reference)
Target Compound : 4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Thieno[2,3-e]triazolo[4,3-a]pyrimidinone 4-(4-ethylbenzyl), 1-((3-methylbenzyl)thio) Unknown (structural focus) Likely enaminone-based cyclization
Compound 5 (): 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one Thieno[2,3-b]pyridine fused with triazolo[1,5-a]pyrimidine 3-methyl, 7-phenyl, triazolo-pyrimidine at C2 Not reported (synthetic focus) Reaction of enaminone with 3-amine-1H-1,2,4-triazole
Compound 4f (): 7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate Thieno[2,3-d]triazolo[4,3-a]pyrimidinone 7-phenyl, 6-methyl, 1-(4-tolyl), 3-ethylcarboxylate Not reported (synthetic focus) Condensation of hydrazono esters with thienopyrimidinones
Compounds in : Tetrahydro-benzo(b)thieno[3,2-e]pyrimidines Benzo(b)thieno[3,2-e]pyrimidine 4-(4-methylphenyl), 1-pyrrolidinylmethyl/piperidinylmethyl Anticancer activity comparable to standards Cyclocondensation with amines
Pyrido[2,3-d]triazolo[4,3-a]pyrimidinones () Pyrido[2,3-d]triazolo[4,3-a]pyrimidinone Varied aryl/alkyl groups at C5/C7 Antitumor activity against MCF-7/HepG2 cells Oxidative cyclization of hydrazones

Key Observations:

Core Structure Influence: The thieno[2,3-e]triazolo[4,3-a]pyrimidinone core (target compound) differs from benzo(b)thieno[3,2-e]pyrimidines () in ring fusion. Pyrido-fused derivatives () demonstrated antitumor activity, suggesting that nitrogen incorporation in the fused ring enhances interaction with cellular targets (e.g., kinases) .

Substituent Effects :

  • Alkyl/Aryl Groups : The 4-ethylbenzyl and 3-methylbenzylthio groups in the target compound likely increase lipophilicity compared to smaller substituents (e.g., methyl or ethylcarboxylate in ). This could enhance membrane permeability but reduce aqueous solubility.
  • Polar Groups : Compounds with pyrrolidinylmethyl/piperidinylmethyl substituents () showed improved solubility and activity, highlighting the role of tertiary amines in enhancing bioavailability .

Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving enaminone intermediates and cyclization with nucleophiles (e.g., thiols or amines). Such routes allow modular substitution but may face challenges in regioselectivity .

Research Implications

  • Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, structurally related triazolopyrimidinones (e.g., ) show promise in oncology. Testing against cancer cell lines (e.g., MCF-7, HepG2) is warranted.
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing ethylbenzyl with polar groups) could optimize solubility and target affinity.

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step heterocyclization. A typical procedure involves refluxing precursor hydrazonoyl chlorides with thieno[2,3-d]pyrimidinone derivatives in dry chloroform with triethylamine as a catalyst . Cyclization steps often require glacial acetic acid and DMSO to promote ring closure, with yields optimized by controlling reflux duration (30–60 min) and solvent ratios . For example, hydrazonoyl chloride intermediates react with thiol-containing precursors under basic conditions to form the thioether linkage critical to the structure .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : Resolve aromatic protons (e.g., ethylbenzyl substituents at δ 1.2–1.4 ppm for CH3 and δ 4.3–4.5 ppm for benzyl-CH2) and confirm thioether linkages (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether C-S bonds (650–700 cm⁻¹) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ peaks matching calculated masses) and fragmentation patterns .

Q. How can solubility and purification challenges be addressed during synthesis?

Recrystallization from ethanol/dioxane (1:1) or acetic acid effectively removes byproducts . For poor solubility in polar solvents, dimethylformamide (DMF) or DMSO is used for reaction medium, followed by precipitation with cold sodium chloride solution .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

  • Substituent variation : Replace the 4-ethylbenzyl or 3-methylbenzylthio groups with electron-withdrawing (e.g., fluoro, nitro) or electron-donating (e.g., methoxy) moieties to assess effects on bioactivity .
  • Core modification : Compare thieno[2,3-d]pyrimidinone analogs with pyrido[2,3-d]pyrimidinones to evaluate heterocycle rigidity on target binding .
  • Bioisosteric replacement : Substitute the thioether linkage with sulfoxide/sulfone groups to study oxidation state impacts on pharmacokinetics .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antimicrobial or anticancer activity (e.g., IC50 variations) may arise from:

  • Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times .
  • Compound stability : Degradation in DMSO stock solutions over time, verified via HPLC .
  • Impurity profiles : Byproducts from incomplete cyclization (e.g., unreacted hydrazonoyl chlorides) can skew results . Cross-validate purity using TLC and NMR before testing.

Q. What computational approaches are used to predict binding mechanisms?

  • Molecular docking : Simulate interactions with STAT3 or tyrosinase active sites using AutoDock Vina, focusing on hydrogen bonding with triazolo nitrogen atoms and hydrophobic contacts with benzyl substituents .
  • QSAR modeling : Correlate substituent Hammett constants (σ) with logP values to optimize bioavailability .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for cyclocondensation vs. 6 h conventional reflux) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate heterocycle formation .
  • Flow chemistry : Continuous processing minimizes intermediate isolation steps, improving throughput .

Methodological Considerations

Q. Designing assays to evaluate anti-inflammatory activity

  • In vitro : Measure STAT3 phosphorylation inhibition in IL-6-stimulated macrophages via Western blot .
  • In vivo : Use murine collagen-induced arthritis models, monitoring joint swelling and cytokine levels (IL-6, TNF-α) .

Q. Validating metabolic stability

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS over 60 min .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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